FR-A 19
Description
Historical Context of FR-A 19 Discovery and Early Research Paradigms
The discovery of this compound is rooted in the broader history of histamine (B1213489) receptor pharmacology, which saw significant advancements in the latter half of the 20th century. Following the revolutionary development of H₂-receptor antagonists like cimetidine (B194882) in the 1970s for treating peptic ulcers, scientific interest grew in developing selective agonists to better understand the physiological roles of the H₂-receptor.
In the early 1990s, a research group including J. Kleine-Tebbe and W. Schunack was actively involved in synthesizing and characterizing new histamine H₂-agonists. Their work was part of a medicinal chemistry paradigm focused on structure-activity relationships, aiming to create compounds with high potency and selectivity. This research led to the development of a novel class of phenyl(pyridylalkyl)guanidines, which included this compound.
A pivotal 1992 study by Kleine-Tebbe and colleagues described the pharmacological profile of this compound and its analogues, arpromidine (B9211) and BUA-75. nih.gov This early research demonstrated that these compounds were potent H₂-agonists that could inhibit IgE-mediated histamine release from human basophils, suggesting potential anti-allergic properties. nih.gov The research paradigm of this era was characterized by the use of isolated tissue preparations and cell-based assays to determine the pharmacological activity and selectivity of new chemical entities.
Significance of this compound in Contemporary Chemical and Biological Sciences
This compound holds significance in the chemical and biological sciences primarily as a pharmacological tool for studying the histamine H₂-receptor. Its high potency and selectivity make it a valuable probe for elucidating the receptor's function in various physiological and pathological processes, particularly in the context of the immune system.
The study of this compound and its analogues has contributed to a deeper understanding of the structural requirements for H₂-receptor activation. While H₂-receptor agonists have not been widely adopted as therapeutic drugs, their investigation has been crucial for academic research. acs.org They serve as benchmark compounds in the development of new ligands and in the characterization of the H₂-receptor's role in different cell types and tissues. The anti-allergic properties identified in early studies of this compound have also helped to clarify the immunomodulatory functions of the H₂-receptor.
Overview of Advanced Research Domains Pertinent to this compound
The primary and most well-documented research domain for this compound is immunology and allergy . Its ability to inhibit histamine release from mast cells and basophils makes it a subject of interest in studies on allergic reactions and inflammatory responses. nih.gov Research in this area explores the signaling pathways modulated by H₂-receptor activation on immune cells.
While histamine H₂-receptors are well-known for their role in regulating gastric acid secretion, there is a lack of significant research specifically investigating this compound in the field of gastroenterology . The focus in this therapeutic area has historically been on H₂-receptor antagonists. Similarly, despite the presence of histamine receptors in the central nervous system, there is no substantial body of research on the application of this compound in neuroscience .
Contemporary research on histamine H₂-agonists has evolved, with a focus on developing new generations of compounds with modified properties, such as dimeric ligands, to further explore the pharmacology of the H₂-receptor. acs.org
Scope and Objectives for Comprehensive Academic Review of this compound
The scope of this academic review is to provide a detailed and focused analysis of the chemical compound this compound, based on the existing scientific literature. The primary objectives are:
To present the historical context of the discovery of this compound within the framework of histamine receptor research.
To elucidate the significance of this compound as a pharmacological tool in chemical and biological sciences.
To delineate the specific and advanced research domains where this compound has been investigated, with a clear emphasis on its role in immunology and allergy.
To provide a structured overview of its chemical and pharmacological properties through data tables.
This review will strictly adhere to the outlined sections and will not include information outside of this defined scope.
Research Findings and Data
The following tables summarize key data related to the chemical and pharmacological properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 141099-46-9 |
| Chemical Formula | C₂₅H₃₄Cl₃F₂N₅ |
| IUPAC Name | Guanidine (B92328), N,N-bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)-, trihydrochloride |
| Molecular Weight | 548.93 g/mol |
| Compound | IC₃₀ (μM) for Inhibition of IgE-mediated Histamine Release |
|---|---|
| This compound | 0.008 |
| Arpromidine | 0.02 |
| BUA-75 | 0.015 |
Despite a comprehensive search for the chemical compound “this compound,” no information regarding its biosynthetic pathway, including precursors, enzymatic steps, or genetic determinants, could be located in the public domain.
The search results did not yield any scientific literature or database entries detailing the biosynthesis of a compound designated as "this compound." The references found were either unrelated to chemical biosynthesis or mentioned the term in contexts other than as a specific chemical compound with a known biological origin. For instance, some documents referenced "Fr. A" as a designation for a fraction obtained during chromatographic separation, which is a laboratory purification technique and not a biosynthetic pathway. Other mentions were found in non-scientific documents where "FR-A-19" appeared as an identifier or a document code.
Consequently, it is not possible to provide an article on the biosynthetic pathway elucidation of "this compound" as requested, due to the absence of available scientific data on this specific topic.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
141099-46-9 |
|---|---|
Molecular Formula |
C25H34Cl3F2N5 |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
1,1-bis[3-(4-fluorophenyl)propyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine;trihydrochloride |
InChI |
InChI=1S/C25H31F2N5.3ClH/c26-22-11-7-20(8-12-22)4-2-16-32(17-3-5-21-9-13-23(27)14-10-21)25(28)30-15-1-6-24-18-29-19-31-24;;;/h7-14,18-19H,1-6,15-17H2,(H2,28,30)(H,29,31);3*1H |
InChI Key |
CEMRYHAKTHXVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
141099-46-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-A 19 FR-A-19 FRA 19 FRA-19 N,N-bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine |
Origin of Product |
United States |
Biosynthetic Pathway Elucidation of Fr a 19
Advanced Methodologies for FR-A 19 Biosynthetic Pathway Mapping
The elucidation of the biosynthetic pathway for complex natural products such as this compound, an intermediate in the acetylaranotin (B1664336) pathway, relies on a suite of advanced scientific methodologies. nih.gov These techniques provide a comprehensive understanding from the initial precursor molecules to the final complex structures, identifying the genetic and enzymatic machinery involved.
Stable Isotope Labeling and Tracing Approaches for this compound Precursors
Stable isotope labeling is a foundational technique for mapping the biosynthetic origins of natural products. nih.gov This approach involves feeding a producing organism, such as Aspergillus terreus, with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O). nih.goveurisotop.com The position and incorporation of these isotopes into the target molecule, this compound, are then detected using techniques like high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. eurisotop.comfrontiersin.org
This method allows researchers to unequivocally identify the primary metabolic building blocks of the molecule. For epipolythiodioxopiperazine (ETP) compounds like acetylaranotin, of which this compound is an intermediate, the core scaffold is typically derived from amino acids. nih.govmdpi.com By supplying isotopically labeled L-phenylalanine and L-serine, researchers can trace their incorporation into the diketopiperazine core of the pathway's intermediates. mdpi.com This confirms the precursor-product relationship and delineates the flow of atoms through the metabolic network, providing crucial evidence for the proposed biosynthetic steps leading to this compound. nih.govresearchgate.net
Table 1: Application of Stable Isotope Tracers for this compound Precursor Identification
| Isotopically Labeled Precursor | Analytical Technique | Expected Outcome for this compound Analysis |
| U-¹³C-L-Phenylalanine | HRMS, NMR | Confirmation of the phenylalanine backbone in the this compound structure. |
| U-¹³C-L-Serine | HRMS, NMR | Confirmation of the serine-derived portion of the this compound structure. |
| ¹⁸O₂ | HRMS | Elucidation of the origin of oxygen atoms introduced during the bishydroxylation step to form this compound. |
Integrated Omics Technologies (Genomics, Proteomics) for this compound Pathway Discovery
The integration of multi-omics technologies provides a powerful, holistic view of an organism's biosynthetic capabilities. frontiersin.orgfrontiersin.org This approach links genetic information with functional expression to map complex metabolic pathways. nih.govoup.com
Genomics: High-throughput genome sequencing allows for the identification of biosynthetic gene clusters (BGCs), which are physically clustered groups of genes that collectively encode the pathway for a specific secondary metabolite. nih.gov In the case of acetylaranotin, a nine-gene cluster (including ataP, a nonribosomal peptide synthetase) was identified in Aspergillus terreus. nih.gov Computational tools can predict the function of the enzymes encoded by these genes, providing a roadmap for the biosynthesis of this compound. nih.govnih.gov
Proteomics: This technology focuses on the large-scale study of proteins, the functional products of genes. nih.gov By comparing the proteome of the wild-type A. terreus with that of mutant strains (e.g., those with specific genes deleted), researchers can identify the specific enzymes responsible for each biosynthetic step. frontiersin.org For instance, proteomic analysis can confirm the expression of the enzyme AtaTC, which is proposed to catalyze the dual hydroxylation step that produces the intermediate this compound. nih.gov
The combination of genomics and proteomics allows scientists to connect a predicted gene cluster directly to the production of this compound and other pathway intermediates, validating the proposed biosynthetic map. nih.govfrontiersin.org
Retrobiosynthetic Analysis for De Novo Pathway Elucidation of this compound
Retrobiosynthetic analysis is a deductive approach where a complex molecule's structure is mentally deconstructed into simpler, plausible precursors. This strategy helps to hypothesize potential biosynthetic pathways that can then be tested experimentally. For this compound, which is identified as an intermediate in acetylaranotin biosynthesis, this analysis starts with its proposed structure as a bishydroxylated diketopiperazine derivative. nih.gov
The analysis would proceed as follows:
Identify Key Functional Groups: The two hydroxyl groups on the diketopiperazine core are key features. A retrobiosynthetic disconnection at these C-O bonds suggests an oxidation reaction, likely catalyzed by an oxygenase enzyme. nih.gov
Simplify the Core Scaffold: The underlying diketopiperazine scaffold is recognized as being derivable from the cyclization of a dipeptide.
Propose Precursors: The dipeptide precursor is further broken down into its constituent amino acids, which for the acetylaranotin family are L-phenylalanine and L-serine. nih.govmdpi.com
This logical disassembly predicts a forward pathway starting from two amino acids, followed by dipeptide formation, cyclization, and subsequent oxidation to yield this compound. This hypothesis guides experimental work, such as gene knockout studies and isotope tracing, to validate the proposed steps. nih.gov
Synthetic Biology Approaches for Heterologous this compound Production
Synthetic biology provides tools to engineer biological systems for new purposes, such as the production of valuable compounds or the elucidation of their biosynthetic pathways. rsc.orgnih.gov One powerful application is the heterologous expression of BGCs, where the entire gene cluster responsible for a pathway is transferred from its native organism into a more easily manipulated host. nih.govresearchgate.net
To study this compound, the acetylaranotin gene cluster from A. terreus could be reconstituted in a host like Saccharomyces cerevisiae or Aspergillus nidulans. researchgate.net This approach offers several advantages:
Pathway Validation: Successful production of this compound or its derivatives in a heterologous host confirms that the identified gene cluster is complete and sufficient for biosynthesis. frontiersin.org
Intermediate Accumulation: By selectively expressing only a portion of the gene cluster, specific intermediates can be produced and isolated in larger quantities. For example, expressing the genes leading up to and including ataTC could lead to the accumulation of this compound, facilitating its structural characterization. nih.gov
Enzyme Characterization: Individual genes from the cluster can be expressed to produce purified enzymes for in vitro assays, allowing for detailed mechanistic studies of specific reactions, such as the bishydroxylation that forms this compound. researchgate.net
Gene deletion experiments in the native producer are also a key synthetic biology tool. The creation of an ataTCΔ mutant strain of A. terreus, which was unable to produce intermediates beyond the substrate for the AtaTC enzyme, provided strong evidence for the enzyme's role in synthesizing this compound. nih.gov
Table 2: Synthetic Biology Strategies for this compound Pathway Investigation
| Strategy | Host Organism | Objective |
| Gene Deletion (ataTCΔ) | Aspergillus terreus (Native) | Confirm the function of the AtaTC enzyme in producing this compound. |
| Pathway Refactoring | Saccharomyces cerevisiae | Isolate and produce this compound by expressing a truncated biosynthetic pathway. |
| In Vitro Enzyme Assay | Escherichia coli | Characterize the specific catalytic activity and substrate specificity of the AtaTC enzyme. |
Total Synthesis Strategies for Fr a 19
Retrosynthetic Disconnection and Design for the FR-A 19 Molecular Framework
Retrosynthetic analysis is a fundamental tool in planning the synthesis of complex molecules. It involves working backward from the target molecule, disconnecting bonds and transforming functional groups to arrive at simpler, readily available starting materials deanfrancispress.comkccollege.ac.in. For this compound, retrosynthetic disconnections are guided by the molecule's key structural features, aiming to break it down into manageable fragments that can be synthesized independently and then coupled deanfrancispress.comscitepress.org. The design of the synthetic route considers potential challenges such as the formation of challenging ring systems, the introduction of multiple stereocenters, and the selective manipulation of sensitive functional groups. Strategies like the "common atom approach" can be employed for polycyclic compounds to simplify the disconnection process deanfrancispress.com.
Stereoselective and Enantioselective Transformations in this compound Total Synthesis
Controlling stereochemistry is paramount in the synthesis of chiral molecules like this compound, as different stereoisomers can have vastly different biological activities wikipedia.org. Stereoselective transformations aim to favor the formation of one stereoisomer over others (diastereoselectivity or enantioselectivity) wikipedia.orgmasterorganicchemistry.com. Enantioselective synthesis specifically targets the production of a single enantiomer wikipedia.orgnih.gov. Achieving high stereocontrol in the synthesis of this compound involves the careful selection of reagents, catalysts, and reaction conditions. Chiral auxiliaries, chiral catalysts (including organocatalysts), and strategies like kinetic resolution or dynamic kinetic resolution are commonly employed to induce asymmetry wikipedia.orgrsc.org. For instance, enantioselective reactions catalyzed by chiral phosphoric acids or transition metal complexes have been successfully applied in the synthesis of complex chiral molecules rsc.orgacs.org. The synthesis of fragments containing multiple stereogenic centers requires highly diastereoselective reactions, such as directed hydrogenations or allylboration reactions nih.govbeilstein-journals.org.
Strategic Use of Protecting Groups and Functional Group Interconversions in this compound Synthesis
In multi-step synthesis, functional groups that are not involved in a particular reaction but are sensitive to the reaction conditions must be temporarily masked using protecting groups wikipedia.organtispublisher.or.id. The strategic use of protecting groups is crucial in the synthesis of this compound to prevent undesired side reactions and ensure chemoselectivity wikipedia.orgscribd.com. Different protecting groups are available for various functional groups (e.g., alcohols, amines, carbonyls, carboxylic acids), and their choice depends on the reaction conditions used in subsequent steps and the ease of their removal (deprotection) libretexts.orgmasterorganicchemistry.com. Orthogonal protection strategies, where multiple protecting groups can be removed under different, non-interfering conditions, are often employed in complex syntheses antispublisher.or.idmasterorganicchemistry.com. Functional group interconversions (FGIs) are also essential tools in synthesis planning, allowing the transformation of one functional group into another to facilitate a particular reaction or disconnection in retrosynthesis scribd.comslideshare.net. FGIs can involve oxidation, reduction, or various nucleophilic and electrophilic transformations scribd.comslideshare.netsinica.edu.tw.
Late-Stage Functionalization Approaches for this compound Analogues
Late-stage functionalization (LSF) is a powerful strategy that involves introducing functional groups or modifying existing ones on a complex molecular scaffold at a late stage in the synthesis wikipedia.organu.edu.au. This approach is particularly valuable for the rapid generation of analogues of a target molecule, such as this compound, for biological evaluation or structure-activity relationship studies anu.edu.auscispace.com. LSF reactions must be highly chemoselective to differentiate between the various functional groups present in the complex intermediate wikipedia.org. Techniques like C-H functionalization, selective oxidation, or click chemistry have been successfully applied in late-stage functionalization to introduce diversity on complex structures anu.edu.auresearchgate.netnih.gov.
Chemo- and Regioselectivity Considerations in this compound Chemical Synthesis
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others within a molecule masterorganicchemistry.comslideshare.net. Regioselectivity concerns the preferential reaction at one specific site within a molecule that has multiple similar reactive sites masterorganicchemistry.comacs.org. Both chemo- and regioselectivity are critical considerations throughout the synthesis of this compound, especially given its polyfunctional nature. Achieving high chemo- and regioselectivity requires careful control of reaction conditions, including the choice of reagents, catalysts, solvents, and temperature masterorganicchemistry.comscribd.com. Understanding the electronic and steric properties of the molecule and the reaction intermediates is essential for predicting and controlling selectivity masterorganicchemistry.com. For example, the use of specific catalysts or reagents can direct reactions to a particular functional group or position scribd.comacs.org.
Molecular Targets and Mechanistic Investigations of Fr a 19 Interactions
Identification and Characterization of FR-A 19 Macromolecular Binding Partners
The primary macromolecular binding partner for this compound identified in the available literature is the histamine (B1213489) H2 receptor. Histamine receptors, including the H2 subtype, are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The histamine H2 receptor is mainly associated with the cAMP system and is known to primarily govern gastric acid secretion. It is also expressed in various other cells and tissues, such as immune cells and cardiac tissues.
Protein-FR-A 19 Interactions and Binding Dynamics
This compound functions as an agonist at the histamine H2 receptor. Agonist binding to GPCRs, such as the histamine H2 receptor, induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways, typically involving G proteins. The interaction between a ligand and a receptor can be characterized by binding affinity and the resulting downstream effects. While the specific binding dynamics of this compound to the histamine H2 receptor in terms of association and dissociation rates are not detailed in the provided search results, its classification as an agonist implies a binding interaction that leads to receptor activation. The potency of this compound in inhibiting histamine release in the nanomolar range suggests a relatively high affinity for its target.
Nucleic Acid-FR-A 19 Associations and Their Implications
Based on the current information, there is no direct evidence suggesting that this compound interacts with nucleic acids. The primary reported mechanism of action involves binding to the histamine H2 receptor, a protein target. While some proteins are known to interact with nucleic acids, this is not a reported characteristic of histamine receptor ligands like this compound.
Membrane and Lipid Interaction Profiles of this compound
As a molecule that interacts with a membrane-bound receptor (histamine H2 receptor is a GPCR), this compound would necessarily interact with the cellular membrane to reach its target binding site. However, specific detailed profiles of this compound's interactions with membranes or lipids beyond accessing the receptor are not available in the provided search results. Membrane-protein interactions and the influence of membranes on protein organization are known phenomena in cell biology.
Elucidation of Molecular Mechanisms Regulated by this compound
The primary molecular mechanism regulated by this compound is the activation of the histamine H2 receptor signaling pathway.
Enzymatic Inhibition or Allosteric Modulation by this compound
This compound is reported as a histamine H2 agonist. Agonism involves activating a receptor, which can in turn lead to the modulation of enzymatic activity downstream of the receptor signaling pathway. For instance, histamine H2 receptor activation is coupled to Gαs proteins, which stimulate adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP). Therefore, this compound, by activating the H2 receptor, would indirectly modulate the activity of adenylyl cyclase, leading to increased cAMP levels.
Allosteric modulation, in contrast to orthosteric agonism where the ligand binds to the primary binding site, involves a molecule binding to a distinct site on a protein or receptor, influencing the protein's activity or its affinity for other ligands. While allosteric modulation is a known mechanism for regulating receptor activity, the provided information specifically identifies this compound as a histamine H2 agonist, suggesting its primary interaction is at the orthosteric binding site of the receptor, leading to activation rather than allosteric modulation.
Enzymatic inhibition refers to a molecule binding to an enzyme and reducing its activity. While this compound's action on the H2 receptor can influence enzymatic activity downstream (like adenylyl cyclase), it is not described as a direct enzyme inhibitor itself.
Modulation of Intracellular Signal Transduction Pathways by this compound
Based on the available search results, detailed information specifically describing the modulation of intracellular signal transduction pathways by this compound was not found. Research has identified this compound (PubChem CID 16429509) as a compound of interest, particularly in the context of potential antiviral activity, based on computational predictions. chemrxiv.org
Disruption or Enhancement of Protein-Protein Interaction Networks by this compound
Comprehensive data on the disruption or enhancement of broad protein-protein interaction networks by this compound is not available in the analyzed search results. Limited information suggests potential interactions with specific viral proteins based on computational docking studies. This compound (PubChem CID 16429509) has been predicted to exhibit favorable binding energy with the corona viral target proteins PLPro and 3CLPro, suggesting a potential interaction with these specific proteins. chemrxiv.org However, this does not provide a comprehensive view of its effects on wider cellular protein-protein interaction networks.
Advanced Biophysical Approaches for this compound Target Validation
Information detailing the application of advanced biophysical approaches specifically for the validation of this compound targets was not found in the reviewed literature. While biophysical techniques such as Surface Plasmon Resonance (SPR), Total Internal Reflection Fluorescence (TIRF) microscopy, Fluorescence Resonance Energy Transfer (FRET), and Fluorescence Correlation Spectroscopy (FCS) are widely used to study molecular interactions and signal transduction mechanisms, their specific application to this compound has not been reported in the search results. imrpress.comfrontiersin.orgnih.gov Current insights into this compound's potential interactions appear to be based primarily on computational methods, such as molecular docking. chemrxiv.org
Enzyme Kinetics and Fr a 19
Characterization of FR-A 19 as an Enzyme Substrate or Inhibitor
The initial step in understanding the interaction of a compound like this compound with enzymes involves characterizing whether it acts as a substrate, being converted into a product by the enzyme, or as an inhibitor, reducing the enzyme's catalytic activity. This characterization is typically performed by assaying enzyme activity in the presence of varying concentrations of this compound.
If this compound serves as a substrate, the reaction velocity will increase with increasing this compound concentration, following a saturation curve characteristic of Michaelis-Menten kinetics for many enzymes. Conversely, if this compound is an inhibitor, its presence will lead to a decrease in the reaction velocity compared to the uninhibited reaction. Inhibitors can be further classified based on how they affect the enzyme's kinetic parameters (Section 5.4) and their mechanism of binding (e.g., competitive, non-competitive, uncompetitive, or mixed). The effect of an inhibitor is often studied by measuring enzyme activity at different substrate concentrations in the presence and absence of the inhibitor.
Detailed Steady-State Kinetic Analysis of this compound Interactions with Enzymes
In a typical steady-state kinetic analysis involving this compound, the initial reaction velocity (v₀) would be measured at various concentrations of this compound (if it's a substrate) or at varying concentrations of a known substrate in the presence of different fixed concentrations of this compound (if it's an inhibitor). jove.com These data are then typically plotted as v₀ versus substrate concentration. For enzymes following Michaelis-Menten kinetics, this plot yields a hyperbolic curve. jove.compressbooks.pubcollaborativedrug.comwashington.edu
Analysis of steady-state data allows for the determination of key kinetic parameters such as Vmax and Km if this compound is a substrate, or inhibition constants (Ki) if this compound is an inhibitor. pressbooks.pubcollaborativedrug.comwashington.eduqmul.ac.uk Different types of inhibition (competitive, non-competitive, uncompetitive) can often be distinguished by analyzing how the apparent Km and Vmax values change in the presence of the inhibitor, often visualized using linearized plots such as the Lineweaver-Burk plot. jove.com
While the search results provide a general understanding of steady-state kinetic analysis uniroma1.itbiorxiv.orgnih.gov, specific detailed steady-state kinetic data for this compound interacting with particular enzymes were not found. However, the principles of steady-state analysis, as described in the search results, would be applied to characterize this compound's interaction with any target enzyme.
Pre-Steady-State Kinetic Studies and Transient Enzyme Intermediates Involving this compound
Pre-steady-state kinetics, also known as transient kinetics, investigates the events that occur in the enzyme-catalyzed reaction before the steady state is reached. biorxiv.org This phase typically occurs within milliseconds after the enzyme and substrates are mixed and can reveal information about the individual steps within the catalytic cycle, including the formation and breakdown of enzyme-substrate complexes and transient intermediates. biorxiv.orgumass.eduox.ac.uk
Techniques such as stopped-flow or quenched-flow methods are employed to rapidly mix reactants and monitor changes in absorbance, fluorescence, or other spectroscopic signals over very short timescales. researchgate.net These studies can help determine the rate constants for individual steps, such as substrate binding (k_on), substrate release (k_off), and the catalytic conversion of substrate to product (k_cat). washington.edu
If this compound were involved as a substrate or inhibitor in an enzyme reaction, pre-steady-state kinetic studies could potentially capture the rapid formation or dissociation of enzyme-FR-A 19 complexes or reveal transient intermediates formed during the catalytic process involving this compound. This could provide direct evidence for the binding mechanism and the chemical steps involved.
pH-Dependence and Isotopic Exchange Studies of this compound Enzymatic Reactions
The activity of enzymes is highly sensitive to pH changes, as the ionization states of amino acid residues in the active site and the substrate can affect binding and catalysis. libretexts.orglibretexts.org Studying the pH dependence of an enzyme's activity in the presence of this compound (as a substrate or inhibitor) can provide insights into the ionization states of the groups involved in the interaction and catalysis. libretexts.orglibretexts.org Typically, enzyme activity is measured over a range of pH values to determine the optimal pH for activity and to identify the pKa values of the residues involved. libretexts.orglibretexts.orgresearchgate.net
Isotopic exchange studies involve using isotopes (such as deuterium (B1214612) or oxygen-18) to trace the movement of atoms during an enzymatic reaction. squarespace.compnas.orgacs.org These studies can help elucidate the catalytic mechanism, identify intermediates, and determine the reversibility of individual steps in the reaction pathway. squarespace.compnas.orgacs.org For example, solvent isotope effects (comparing reaction rates in H₂O and D₂O) can provide information about proton transfer steps in the mechanism. unl.edumdpi.com Positional isotope exchange (PIX) can reveal the formation of covalent enzyme-substrate intermediates. pnas.org
If this compound participates in an enzymatic reaction, pH-dependence studies could help identify the crucial ionizable groups on the enzyme or this compound involved in the interaction or catalysis. Isotopic exchange studies could potentially provide detailed information about the chemical transformations involving this compound during the enzymatic reaction.
While the search results explain the principles and applications of pH dependence libretexts.orglibretexts.orgresearchgate.net and isotopic exchange studies squarespace.compnas.orgacs.orgunl.edumdpi.com in enzyme kinetics, specific studies involving this compound were not found.
Investigation of Allosteric and Cooperative Binding Effects of this compound on Enzyme Activity
Some enzymes have regulatory sites distinct from the active site, known as allosteric sites. libretexts.orgnih.govwikipedia.org Molecules that bind to these allosteric sites (allosteric effectors) can influence the enzyme's activity by inducing conformational changes that affect substrate binding or catalytic efficiency. libretexts.orgnih.govwikipedia.orgpnas.org Allosteric regulation can lead to complex kinetic behavior, such as sigmoidal plots of reaction velocity versus substrate concentration, which is indicative of cooperative binding. fiveable.melibretexts.orgnih.gov
Cooperative binding occurs when the binding of a ligand to one site on a multisubunit enzyme affects the affinity of other sites for the same or different ligands. fiveable.melibretexts.orgkhanacademy.org Positive cooperativity means that binding of one substrate molecule increases the affinity of the enzyme for subsequent substrate molecules, while negative cooperativity means the affinity decreases. libretexts.orgkhanacademy.org
If this compound binds to an allosteric site on an enzyme, it could act as an allosteric activator (increasing activity) or inhibitor (decreasing activity). libretexts.orgwikipedia.org Investigating allosteric effects of this compound would involve studying its impact on enzyme activity at various substrate concentrations and potentially in the presence of other known allosteric effectors. Cooperative binding effects could be identified by observing non-hyperbolic (sigmoidal) kinetics in the presence of this compound or by analyzing binding isotherms.
The search results provide detailed explanations of allosteric regulation and cooperative binding libretexts.orgnih.govwikipedia.orgpnas.orgfiveable.melibretexts.orgkhanacademy.org, highlighting their importance in enzyme regulation. However, specific research findings on allosteric or cooperative binding effects of this compound on enzyme activity were not found.
Advanced Spectroscopic Analysis of Fr a 19 and Its Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for FR-A 19 Structural and Dynamic Studies
NMR spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of molecules in solution and the solid state. For a fluorinated compound like this compound, NMR offers unique advantages for detailed analysis.
Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful technique for studying fluorinated compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. nih.govnih.govbiophysics.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly wider than that of proton (¹H) NMR, spanning over 800 ppm. This large dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment. nih.govnih.gov
In the context of this compound, a simple one-dimensional ¹⁹F NMR experiment would provide a distinct signal for the fluorine atoms on the two 4-fluorophenylpropyl groups. The chemical shift of these signals provides direct confirmation of fluorine's incorporation into the molecule and offers insights into its chemical environment. Any structural modifications in analogues of this compound would likely lead to predictable changes in the ¹⁹F chemical shift, making it an excellent tool for quality control and structural verification during chemical synthesis. rsc.org
Interactive Table 1: Hypothetical ¹⁹F NMR Chemical Shift Data for this compound
This table illustrates the type of data obtained from a ¹⁹F NMR experiment on this compound, with shifts referenced to a standard like CFCl₃. The specific chemical shift value is sensitive to the solvent and local molecular environment.
| Compound | Fluorine Environment | Expected Chemical Shift (δ) Range (ppm) | Information Gleaned |
| This compound | para-fluorophenyl | -110 to -120 | Confirms covalent structure and electronic environment of the aromatic ring. |
| Analogue A | ortho-fluorophenyl | -125 to -140 | Shift change indicates altered fluorine position on the aromatic ring. |
| Analogue B | meta-fluorophenyl | -108 to -115 | Different substitution pattern results in a distinct chemical shift. |
While 1D NMR provides foundational information, multidimensional NMR experiments are necessary for complete structural assignment and conformational analysis. researchgate.net Two-dimensional (2D) heteronuclear correlation experiments, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), would establish through-bond connectivity between the fluorine atoms and nearby protons on the aromatic rings of this compound. This data is crucial for unambiguously assigning all proton and carbon signals associated with the fluorophenyl moieties. researchgate.netresearchgate.net
Solid-state NMR (ssNMR) offers the unique capability to study molecules in their solid, crystalline, or amorphous forms. ox.ac.uk This is particularly valuable for understanding the molecule's preferred conformation in the absence of solvent effects. rsc.org For this compound, ssNMR could reveal the precise torsion angles of the propyl chains and the orientation of the phenyl rings relative to the central guanidine (B92328) group. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) and Rotational-Echo Double-Resonance (REDOR) can measure internuclear distances, providing critical constraints for building a high-resolution 3D model of the molecule in the solid state. mit.edu This information is vital for computational docking studies and understanding the conformational prerequisites for receptor binding. ox.ac.uk
Interactive Table 2: Representative Data from a Hypothetical 2D ¹H-¹⁹F HETCOR Experiment on this compound
This table shows expected correlations between fluorine and adjacent protons, confirming the structure of the 4-fluorophenylpropyl group.
| ¹⁹F Chemical Shift (ppm) | Correlated ¹H Chemical Shift (ppm) | Correlation Type | Structural Assignment |
| -115.0 | 7.15 | ³JHF (3-bond) | Proton ortho to Fluorine |
| -115.0 | 6.90 | ⁴JHF (4-bond) | Proton meta to Fluorine |
NMR spectroscopy is a premier method for characterizing the non-covalent interactions between a small molecule ligand like this compound and its protein target, the Histamine (B1213489) H2 receptor. nih.gov
Ligand-Observed NMR: In this approach, the NMR signals of the ligand (this compound) are monitored. nih.govacs.org Because of the high sensitivity and background-free nature of the ¹⁹F nucleus, ¹⁹F NMR is an ideal ligand-observed method. nih.gov Upon addition of the Histamine H2 receptor, any binding event will alter the chemical environment of this compound's fluorine atoms, leading to a change in their chemical shift and/or line broadening of the signal. By titrating the receptor into a solution of this compound and monitoring these changes, one can accurately determine the binding affinity, specifically the dissociation constant (Kd). acs.org
Protein-Observed NMR: This powerful alternative involves monitoring the NMR signals of the protein target. nih.govacs.org For this technique to be effective with ¹⁹F NMR, the Histamine H2 receptor would need to be biosynthetically labeled with fluorinated amino acids (e.g., 5-fluorotryptophan). acs.org The resulting ¹⁹F NMR spectrum of the receptor would show multiple signals, each corresponding to a specific fluorine label in the protein. Upon addition of this compound, only the signals from fluorine atoms at or near the binding site would experience a chemical shift perturbation. This method not only confirms binding but also directly maps the location of the binding pocket on the receptor surface. acs.orgnih.gov
Interactive Table 3: Hypothetical Ligand-Observed ¹⁹F NMR Titration Data for this compound Binding to Histamine H2 Receptor
This table simulates the change in the ¹⁹F chemical shift of this compound as increasing amounts of its target receptor are added, allowing for the calculation of the dissociation constant (Kd).
| [H2 Receptor] (µM) | Observed ¹⁹F Shift (δobs) (ppm) | Change in Shift (Δδ) (ppm) |
| 0 | -115.00 | 0.00 |
| 10 | -115.05 | 0.05 |
| 25 | -115.12 | 0.12 |
| 50 | -115.20 | 0.20 |
| 100 | -115.28 | 0.28 |
| 250 | -115.35 | 0.35 |
| 500 | -115.38 | 0.38 |
| Result: | Calculated Kd | ~50 µM |
Mass Spectrometry (MS) for this compound Interaction and Modification Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to confirm molecular weight and probe biomolecular interactions.
Native mass spectrometry is a specialized MS technique that preserves non-covalent interactions between molecules. thermofisher.comnih.gov By using a gentle ionization method like electrospray ionization (ESI) from a near-physiological pH buffer, intact protein-ligand complexes can be transferred into the gas phase for analysis. drugtargetreview.com
An experiment involving this compound and the purified Histamine H2 receptor would be conducted by mixing the two components and analyzing the solution by native MS. The resulting mass spectrum would show a signal for the unbound receptor and, if binding occurs, a new signal at a higher mass corresponding to the receptor-ligand complex. The mass difference between these two signals would precisely match the molecular weight of this compound, providing unambiguous evidence of binding and revealing the stoichiometry of the interaction (e.g., 1:1). waters.comchemrxiv.org
Interactive Table 4: Theoretical Mass Data for Native MS Analysis of this compound Binding to Histamine H2 Receptor
This table presents expected mass values in a native MS experiment. The detection of the complex mass confirms the non-covalent interaction.
| Species | Theoretical Mass (Da) | Observed m/z (example charge state +10) |
| Histamine H2 Receptor (Apo) | 40,000.0 | 4001.0 |
| This compound (Ligand) | 548.9 | N/A |
| H2 Receptor + this compound (Complex) | 40,548.9 | 4055.9 |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing protein conformational dynamics in solution. thermofisher.comnih.gov The technique relies on the principle that backbone amide hydrogens on a protein exchange with deuterium (B1214612) atoms when the protein is placed in a deuterated buffer (D₂O). The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its participation in hydrogen bonds. Regions that are buried within the protein core or are part of a stable secondary structure (like an alpha-helix) exchange slowly, while flexible or solvent-exposed loops exchange rapidly. sciopen.com
To study the effect of this compound binding, two parallel HDX-MS experiments are performed: one on the Histamine H2 receptor alone (apo state) and one on the receptor pre-incubated with this compound (bound state). sciopen.com After various labeling times, the exchange reaction is quenched, the protein is digested into peptides, and the peptides are analyzed by MS to measure their mass increase due to deuterium uptake. thermofisher.com Peptides that are part of the this compound binding site will be shielded from the solvent and show a significant reduction in deuterium uptake in the bound state compared to the apo state. Additionally, regions distant from the binding site that also show reduced uptake indicate allosteric conformational changes induced by ligand binding. nih.govspringernature.com This provides a detailed map of how ligand binding alters the receptor's structure and dynamics.
Interactive Table 5: Representative HDX-MS Results for H2 Receptor upon this compound Binding
This table illustrates how HDX-MS data can pinpoint regions of the receptor affected by ligand binding. A negative value in the "Difference in Deuterium Uptake" indicates protection upon binding.
| Peptide Sequence | Residue Range | State | Deuterium Uptake (Da) at 5 min | Difference (Bound - Apo) (Da) | Interpretation |
| L-V-A-I-F-L-Y | 105-111 | Apo | 4.8 | -3.1 | Binding Site / Protected |
| Bound | 1.7 | ||||
| G-T-P-R-S-A-V | 250-256 | Apo | 6.2 | -0.1 | No Significant Change |
| Bound | 6.1 | ||||
| F-E-W-Q-A-L-L | 310-316 | Apo | 5.1 | -2.5 | Allosteric Change / Protected |
| Bound | 2.6 |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Macromolecule Complexes
Information on the use of X-ray crystallography and Cryo-EM to study the structure of this compound in complex with macromolecules is currently unavailable.
Vibrational Spectroscopy (FTIR, Raman) for this compound Mechanistic Insights and Environmental Probing
There is no available data on the application of FTIR and Raman spectroscopy for mechanistic or environmental studies of this compound.
Circular Dichroism (CD) and Fluorescence Spectroscopy for this compound-Induced Conformational Changes
No studies utilizing Circular Dichroism or Fluorescence Spectroscopy to investigate conformational changes induced by this compound have been found in the public domain.
Computational Modeling Studies of Fr a 19
Quantum Mechanical (QM) Calculations for FR-A 19 Electronic Structure and Reactivity
Quantum Mechanical (QM) calculations are employed to study the electronic structure, properties, and reactivity of molecules at a fundamental level. These calculations solve the Schrödinger equation for a system of electrons and nuclei, providing detailed information about electron distribution, molecular orbitals, and reaction pathways. While QM calculations are a powerful tool in understanding chemical behavior, specific research applying QM methods to elucidate the electronic structure or reactivity of this compound was not identified in the provided search results.
Molecular Docking and Scoring Approaches for Predicting this compound-Target Binding
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor or target molecule. Scoring functions are then used to estimate the strength of the interaction. This approach is valuable in identifying potential drug targets and understanding binding modes. While molecular docking is a standard tool in drug discovery, specific studies employing molecular docking and scoring to predict the binding of this compound to its targets, such as the histamine (B1213489) H2 receptor, were not identified in the provided search results.
De Novo Design and Virtual Screening Methodologies for Novel this compound Analogues
De novo design and virtual screening are computational methodologies used to discover novel compounds with desired properties. Virtual screening involves computationally evaluating large libraries of compounds for potential activity against a target. De novo design aims to generate new molecular structures from scratch based on specific criteria. These methods can be used to identify potential analogues of this compound with improved potency or selectivity. However, research specifically detailing the application of de novo design or virtual screening methodologies for identifying novel this compound analogues was not found in the provided search results.
Coarse-Grained Modeling for Large-Scale Simulations of this compound Systems
Coarse-grained (CG) modeling simplifies the representation of a molecular system by grouping several atoms into single "beads". This reduction in detail allows for the simulation of larger systems and longer timescales compared to atomistic models. CG modeling is particularly useful for studying large biomolecular assemblies or complex systems. While CG models are applied to various molecular systems, specific studies utilizing coarse-grained modeling for large-scale simulations involving this compound were not identified in the provided search results.
Structure Activity Relationship Sar Theoretical Frameworks for Fr a 19
Qualitative Structure-Activity Relationships of FR-A 19 Analogues
The structure of this compound comprises three key moieties: the imidazolylpropyl group, the guanidine (B92328) core, and the N,N-bis(3-(4-fluorophenyl)propyl) substituent. Qualitative SAR studies on related histamine (B1213489) H2 agonists provide insights into the functional significance of each part.
The Imidazolylpropyl Group: The imidazole (B134444) ring is a critical pharmacophore for histamine H2 receptor activation. Its ability to exist in different tautomeric states and its protonation state are vital for receptor binding and activation. The three-carbon propyl chain connecting the imidazole ring to the guanidine group provides the optimal spacing for interaction with the receptor.
The Guanidine Core: The guanidinium (B1211019) group, being a strong base, is typically protonated at physiological pH. This positive charge is believed to form a crucial ionic interaction with a negatively charged amino acid residue, such as an aspartate, in the binding pocket of the H2 receptor. Modifications to this group generally lead to a significant loss of agonist activity.
The following table summarizes the general qualitative SAR for key structural features of imidazolylpropylguanidine-type histamine H2 agonists, which can be extrapolated to understand this compound.
| Structural Feature | Modification | Impact on H2 Agonist Activity | Rationale |
| Imidazole Ring | Removal or replacement with other heterocycles | Significant decrease or loss of activity | Essential pharmacophore for H2 receptor interaction. |
| Propyl Chain | Variation in length (shortening or lengthening) | Generally leads to decreased activity | Provides optimal spacing for interaction between the imidazole and guanidine groups with their respective binding sites. |
| Guanidine Group | Replacement with less basic groups (e.g., urea, thiourea) | Loss of agonist activity, potential for antagonist activity | The positive charge is crucial for ionic interaction with the receptor. |
| N-Substituents | Introduction of bulky, lipophilic groups | Can significantly increase potency and may influence selectivity | Engages with hydrophobic pockets in or near the primary binding site. |
| Aromatic Substitution (e.g., fluorine) | Introduction of electron-withdrawing or -donating groups | Modulates potency and pharmacokinetic properties | Can alter electronic distribution and metabolic stability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound is not available, 3D-QSAR studies on a large series of imidazolylpropylguanidines as histamine H2 agonists offer a valuable framework for understanding the structural requirements for potent H2 agonism.
For a series of imidazolylpropylguanidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These methods align a set of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The variations in these fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS).
A hypothetical CoMFA and CoMSIA analysis on a series of this compound analogues would likely reveal the following:
Steric Fields: The contour maps would likely show that bulky substituents at the terminal nitrogen of the guanidine group are favorable, corresponding to the N,N-bis(3-(4-fluorophenyl)propyl) moiety of this compound. There would be a defined space-filling requirement in this region for optimal activity.
Electrostatic Fields: The model would highlight the importance of the positively charged guanidinium group and the electrostatic potential of the imidazole ring. Favorable regions for electropositive potential would be concentrated around the guanidinium ion, while regions of electronegative potential would be important around the imidazole nitrogen atoms.
Hydrophobic Fields: Favorable hydrophobic regions would be expected to surround the phenyl rings of the N-substituents, indicating that hydrophobic interactions in this area contribute positively to the binding affinity.
The following table illustrates the type of data that would be generated from a QSAR study of imidazolylpropylguanidine analogues.
| Compound Analogue | H2 Agonist Potency (EC50, nM) | Steric Descriptor (e.g., Molar Refractivity) | Electronic Descriptor (e.g., Hammett constant of substituent) | Lipophilicity Descriptor (logP) |
| Analogue 1 (less bulky N-substituent) | 150 | Lower | 0 | Lower |
| Analogue 2 (this compound) | Potent | Higher | +0.06 (for Fluorine) | Higher |
| Analogue 3 (more bulky N-substituent) | Variable | Higher | 0 | Higher |
| Analogue 4 (different aromatic substitution) | Variable | Similar to this compound | Variable | Similar to this compound |
Ligand-Based Approaches: In the absence of a high-resolution crystal structure of the H2 receptor with an agonist bound, ligand-based methods are predominant. Pharmacophore modeling, a key ligand-based technique, would identify the essential chemical features for H2 agonism based on a set of active molecules. For this compound and its class, a pharmacophore model would typically consist of:
A positive ionizable feature (the guanidinium group).
A hydrogen bond donor/acceptor feature (the imidazole ring).
One or more hydrophobic features (the fluorophenylpropyl groups). The spatial arrangement of these features is critical for activity.
Structure-Based Approaches: With the advent of high-quality homology models of G-protein coupled receptors, including the histamine H2 receptor, structure-based QSAR has become more feasible. This approach involves docking the ligands into the modeled binding site of the receptor and using the calculated interaction energies or other scoring functions as descriptors in the QSAR equation. This allows for a more direct interpretation of the SAR in terms of specific ligand-receptor interactions.
Computational Approaches to this compound SAR Analysis and Prediction
Computational chemistry plays a pivotal role in elucidating the SAR of compounds like this compound.
Molecular Docking: Docking simulations of this compound into a homology model of the histamine H2 receptor can predict its binding mode. These studies would likely show the guanidinium group forming a salt bridge with an aspartate residue in transmembrane helix 3 (TM3), a common interaction for biogenic amine GPCRs. The imidazole ring would likely be positioned to interact with other key residues in the binding pocket, potentially involving hydrogen bonds. The N,N-bis(3-(4-fluorophenyl)propyl) groups would extend towards the extracellular side of the receptor, occupying a hydrophobic pocket.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the ligand-receptor interaction and help to refine the binding poses obtained from docking. These simulations can also reveal how the binding of this compound induces conformational changes in the receptor, leading to its activation.
Pharmacophore Mapping: Based on a series of active analogues, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large chemical databases to identify novel scaffolds with potential H2 agonist activity.
Mechanistic Interpretations of this compound Structure-Activity Profiles
The structure of this compound is well-suited to interact with the key features of the histamine H2 receptor binding site. The imidazolylpropylguanidine portion acts as the primary "message" for receptor activation, mimicking the endogenous ligand histamine. The bulky N,N-bis(3-(4-fluorophenyl)propyl) moiety can be considered an "address" component that enhances affinity and may confer selectivity.
The mechanism of action likely involves the following steps:
Initial recognition and binding of the imidazolylpropylguanidine core to the orthosteric binding site.
Formation of a strong ionic bond between the protonated guanidinium group and a key aspartate residue.
Hydrogen bonding and other interactions of the imidazole ring.
Favorable hydrophobic interactions of the N,N-bis(3-(4-fluorophenyl)propyl) groups with a secondary binding pocket.
These interactions collectively stabilize an active conformation of the receptor, leading to the activation of the downstream signaling cascade (e.g., Gs protein activation and subsequent adenylyl cyclase stimulation).
Studies on N(G)-acylated imidazolylpropylguanidines have shown that modifications to the guanidine group can lead to compounds that stabilize different active conformations of the H2 receptor, suggesting that the receptor is conformationally flexible and that different ligands can act as biased agonists. nih.gov
Rational Design Principles Derived from this compound SAR Studies
Based on the SAR and QSAR frameworks discussed, several rational design principles for novel H2 agonists based on the this compound scaffold can be proposed:
Retention of the Imidazolylpropylguanidine Core: This unit is fundamental for H2 agonist activity and should be preserved.
Systematic Variation of the N-Substituents: The N,N-bis(3-(4-fluorophenyl)propyl) moiety can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. This could involve:
Varying the length of the alkyl chains.
Altering the substitution pattern on the phenyl rings (e.g., position, number, and nature of the substituents).
Replacing the phenyl rings with other aromatic or heteroaromatic systems.
Introduction of Conformational Constraints: Introducing rigid elements into the flexible propyl chains could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
Modulation of Physicochemical Properties: By making targeted structural modifications, properties such as lipophilicity, solubility, and metabolic stability can be fine-tuned to develop compounds with improved drug-like properties.
The following table provides a hypothetical design strategy based on these principles.
| Design Strategy | Proposed Modification to this compound | Expected Outcome |
| Enhance Potency | Replace 4-fluoro with 4-chloro or 4-bromo on phenyl rings | Increased hydrophobic interactions. |
| Improve Selectivity | Introduce asymmetry in the N-substituents (e.g., one phenylpropyl and one different aromatic alkyl group) | Potentially better discrimination between H2 and other receptors. |
| Increase Rigidity | Cyclize the two N-propyl chains into a piperidine (B6355638) or other ring system | Reduced conformational flexibility, may increase affinity. |
| Modulate Pharmacokinetics | Introduce polar groups on the phenyl rings (e.g., hydroxyl or methoxy) | Alter solubility and metabolic profile. |
Advanced Research Methodologies Applied in Fr a 19 Studies
Chemical Probe Design and Application for FR-A 19 Target Identification and Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. The design of a chemical probe for this compound would involve synthesizing analogs of the compound that incorporate a reactive group or a reporter tag. This would allow for the identification of its molecular targets through techniques such as affinity chromatography or activity-based protein profiling. Validation of these targets would then be crucial to confirm that the biological effects of this compound are mediated through these interactions.
High-Throughput Screening (HTS) and Fragment-Based Ligand Discovery for this compound Interactions
High-throughput screening (HTS) involves the automated testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target. In the context of this compound, HTS could be used to screen for other molecules that interact with its target, the histamine (B1213489) H2 receptor, or to identify off-target interactions.
Fragment-based ligand discovery (FBLD) is a complementary approach where smaller, low-complexity molecules ("fragments") are screened for weak binding to the target. The binding of these fragments can then be optimized to develop more potent and selective ligands. This methodology could be employed to explore the binding site of the histamine H2 receptor and design novel agonists or antagonists based on the interaction of fragments.
Microfluidic and Miniaturized Assay Systems for this compound Analysis
Microfluidic systems, also known as "lab-on-a-chip" technology, allow for the manipulation of small volumes of fluids in miniaturized channels. These systems offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and higher throughput. For a compound like this compound, microfluidic assays could be developed to perform rapid and parallel analysis of its binding kinetics, enzymatic inhibition, or effects on cell signaling pathways.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for this compound Binding Thermodynamics
Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful biophysical techniques used to characterize the thermodynamics and kinetics of molecular interactions.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target. This allows for real-time monitoring of the association and dissociation of the complex, providing kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd).
These techniques would be invaluable for precisely quantifying the binding of this compound to the histamine H2 receptor.
Advanced Microscopy Techniques for Visualizing this compound Localization and Dynamics
Advanced microscopy techniques, such as confocal microscopy, super-resolution microscopy, and fluorescence resonance energy transfer (FRET), are essential for visualizing the subcellular localization and dynamics of molecules. To study this compound using these methods, a fluorescently labeled version of the compound would need to be synthesized. This would enable researchers to track its distribution within cells, observe its interaction with the histamine H2 receptor in real-time, and investigate the downstream signaling events it triggers.
Future Directions and Emerging Trends in Fr a 19 Research
Integration of Multi-Omics Data for Holistic Understanding of FGF-19 Biology
A comprehensive understanding of FGF-19's function necessitates a move beyond single-data-point analyses to the integration of multiple "omics" datasets. This approach promises to unravel the intricate networks regulated by FGF-19.
The integration of genomics, transcriptomics, proteomics, and metabolomics data will provide a systems-level view of FGF-19 signaling. nih.govnih.gov For instance, combining transcriptomic data with metabolomic profiles from FGF-19-treated cells can reveal how gene expression changes translate into functional metabolic shifts. researchgate.net Longitudinal multi-omics studies in patient cohorts, such as those with non-alcoholic fatty liver disease (NAFLD) or gestational diabetes, will be crucial for elucidating the dynamic role of FGF-19 in disease progression and response to therapy. bmbreports.orgmdpi.com
Table 1: Potential Multi-Omics Approaches in FGF-19 Research
| Omics Type | Research Question | Potential Insights |
|---|---|---|
| Genomics | Are there genetic variants influencing FGF-19 levels or response? | Identification of patient populations who may benefit most from FGF-19-based therapies. |
| Transcriptomics | Which genes are up- or down-regulated by FGF-19 in different tissues? | Elucidation of novel signaling pathways and downstream effectors of FGF-19. |
| Proteomics | How does FGF-19 affect the cellular proteome and post-translational modifications? | Understanding the direct and indirect protein targets of FGF-19 signaling. |
Leveraging Artificial Intelligence and Machine Learning for Accelerated FGF-19 Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of FGF-19-related therapeutics. youtube.comyoutube.com These computational tools can analyze vast datasets to identify novel patterns and make predictions that would be beyond human capability. ibm.com
Development of Next-Generation Analytical Tools for Ultra-Sensitive FGF-19 Detection and Characterization
Advancements in analytical technologies are crucial for a more precise understanding of FGF-19's roles. The development of ultra-sensitive assays will enable the accurate measurement of FGF-19 levels in various biological fluids and tissues, which is currently a challenge.
Next-generation immunoassays, such as digital ELISA or single-molecule arrays, will allow for the quantification of FGF-19 with unprecedented sensitivity and precision. Advanced mass spectrometry techniques can provide detailed information on post-translational modifications of FGF-19, which may regulate its activity. Furthermore, the development of novel imaging probes for FGFR4 and β-Klotho will facilitate the visualization of FGF-19 signaling in real-time within living cells and organisms.
Exploration of Novel Biological Roles and Biotechnological Applications of FGF-19
While FGF-19 is primarily known for its role in bile acid and glucose metabolism, emerging research suggests it may have broader physiological functions. nih.gov Future studies will likely uncover novel roles for FGF-19 in various tissues and disease contexts.
For instance, the potential role of FGF-19 in bone metabolism and osteoporosis is an active area of investigation. nih.gov Its effects on brain function and neuronal health are also beginning to be explored. In the realm of biotechnology, engineered FGF-19 variants could be developed as tools to probe specific signaling pathways or as components of synthetic biology circuits.
Table 2: Emerging Research Areas for FGF-19
| Research Area | Potential Biological Role/Application |
|---|---|
| Osteoporosis | Regulation of bone mineral density. nih.gov |
| Neurological Disorders | Neuroprotective effects and modulation of synaptic plasticity. |
| Cancer | Potential role in the progression of certain cancers, particularly those with aberrant FGFR4 signaling. |
Interdisciplinary and Collaborative Research Initiatives for Advancing FGF-19 Knowledge
The complexity of FGF-19 biology necessitates a collaborative and interdisciplinary approach. forskningsradet.no Bringing together experts from diverse fields such as endocrinology, structural biology, computational biology, and clinical medicine will be essential for translating basic discoveries into clinical applications.
Large-scale, international consortia can facilitate the sharing of data and resources, accelerating the pace of discovery. interdisciplinarystudies.org Public-private partnerships will be crucial for the development and commercialization of new FGF-19-based therapies. These collaborative efforts will foster innovation and ensure that the full therapeutic potential of FGF-19 is realized.
Q & A
Q. How should researchers address ethical considerations in animal or human studies involving this compound?
- Methodological Answer : Follow institutional review board (IRB) or IACUC guidelines for experimental approval. Document informed consent processes and anonymize participant data. For animal studies, comply with ARRIVE 2.0 reporting standards, including randomization and blinding procedures .
Tables for Key Methodological Comparisons
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| HPLC-MS | Purity analysis, degradation profiling | High sensitivity, compound specificity | Requires reference standards |
| Molecular Docking | Target interaction prediction | Cost-effective, rapid screening | Limited to known target structures |
| DoE | Synthetic optimization | Identifies critical variables | Resource-intensive |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
